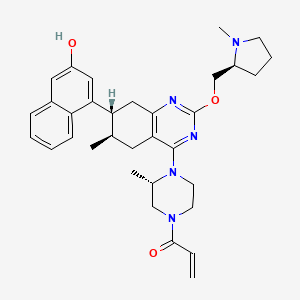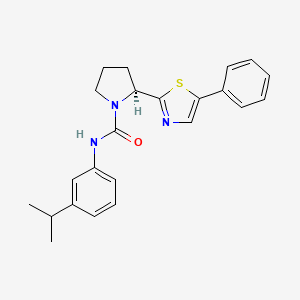
Bet-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BET inhibitors are a class of drugs that target bromodomain and extra-terminal motif (BET) proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone proteins . Bet-IN-9 has shown potential in various scientific research applications, particularly in the fields of epigenetics and cancer therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bet-IN-9 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core heterocyclic structure, followed by functionalization to introduce specific substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The final product undergoes rigorous quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Bet-IN-9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: This compound can undergo substitution reactions to replace specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Aplicaciones Científicas De Investigación
Bet-IN-9 has a wide range of scientific research applications, including:
Mecanismo De Acción
Bet-IN-9 exerts its effects by binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones and transcription factors. This disruption of protein-protein interactions leads to changes in gene expression and inhibition of cancer cell growth . The molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT, which are key regulators of transcriptional activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Bet-IN-9 include other BET inhibitors such as JQ1, OTX-015, and I-BET762. These compounds share a similar mechanism of action by targeting the bromodomains of BET proteins .
Uniqueness of this compound
This compound is unique in its specific binding affinity and selectivity for BET proteins, which makes it a valuable tool in research and potential therapeutic applications. Its distinct chemical structure and functional groups contribute to its effectiveness and specificity compared to other BET inhibitors .
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit BET proteins and modulate gene expression makes it a valuable tool in the study of epigenetics and cancer therapy. The detailed understanding of its preparation methods, chemical reactions, and mechanism of action further enhances its utility in various fields of research.
Propiedades
Fórmula molecular |
C22H24N4O3 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
4-[5-(2,6-dimethylphenoxy)-3-(2-hydroxypropan-2-yl)pyrazol-1-yl]-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C22H24N4O3/c1-13-7-6-8-14(2)20(13)29-18-11-17(22(3,4)28)24-26(18)16-12-25(5)21(27)19-15(16)9-10-23-19/h6-12,23,28H,1-5H3 |
Clave InChI |
LTLOUPMVIDLGCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OC2=CC(=NN2C3=CN(C(=O)C4=C3C=CN4)C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)





![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)

![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)
